molecular formula C24H28N6O5S B607790 GSK2292767 CAS No. 1254036-66-2

GSK2292767

Número de catálogo: B607790
Número CAS: 1254036-66-2
Peso molecular: 512.6 g/mol
Clave InChI: NLUPPCTVKHDVIQ-GASCZTMLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK2292767 es un inhibidor potente y selectivo de la fosfoinositido 3-quinasa delta (PI3Kδ). Este compuesto se ha desarrollado por sus posibles aplicaciones terapéuticas en enfermedades respiratorias, en particular el asma. Es conocido por su alta selectividad sobre otras isoformas de PI3K, lo que lo convierte en una herramienta valiosa tanto en la investigación como en los entornos clínicos .

Métodos De Preparación

La síntesis de GSK2292767 implica varios pasos, comenzando con la preparación de intermediarios clave. La ruta sintética generalmente incluye la formación de un núcleo de indazol, seguido de la introducción de un grupo metanosulfonamida. Las condiciones de reacción a menudo involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden involucrar la optimización de estos pasos para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

GSK2292767 experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Esta reacción puede ocurrir en condiciones específicas, lo que lleva a la formación de derivados oxidados.

    Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales presentes en el compuesto.

    Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes en la modificación de this compound. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action:
GSK2292767 selectively inhibits PI3Kδ, an enzyme crucial for various cellular processes, including proliferation and survival. By targeting this enzyme, this compound aims to modulate immune responses, particularly in conditions like asthma and chronic obstructive pulmonary disease (COPD) where eosinophilic inflammation plays a significant role .

In Vitro and In Vivo Studies:

  • Eosinophilia Reduction: In murine models, this compound demonstrated a significant reduction (63%) in eosinophil counts, indicating its potential efficacy in managing allergic responses and inflammatory conditions .
  • Pharmacokinetics: A first-in-human study revealed that this compound was well tolerated among healthy volunteers. The drug exhibited a linear increase in plasma exposure with dosage, although the target engagement was noted only shortly after administration .

Clinical Applications

This compound is currently undergoing clinical trials to assess its safety and efficacy in humans. The following are key findings from ongoing research:

Study Type Findings Reference
Phase 1 TrialWell tolerated; headache as the most common adverse event; significant reduction in phosphatidylinositol-trisphosphate levels post-dosing.
Efficacy AssessmentReduced eosinophilia correlating with effective PI3Kδ inhibition; potential application in asthma management.
PharmacodynamicsObserved disconnect between drug exposure and sustained target engagement; critical for future inhaled drug design strategies.

Case Studies

  • Murine Model of Asthma:
    • Objective: Evaluate the efficacy of this compound on eosinophilic inflammation.
    • Results: Significant reduction in eosinophil counts and inflammatory markers post-treatment.
    • Conclusion: Supports the potential use of this compound in treating asthma exacerbations driven by eosinophilic activity.
  • First-in-Human Study:
    • Objective: Assess safety and pharmacokinetics of this compound.
    • Results: Generally well tolerated with minor adverse effects; effective lung retention observed.
    • Conclusion: Indicates feasibility for chronic dosing regimens in respiratory diseases .

Mecanismo De Acción

GSK2292767 ejerce sus efectos inhibiendo selectivamente la actividad de PI3Kδ. Esta inhibición conduce a una reducción en la producción de fosfatidilinositol-trisfosfato, una molécula de señalización clave en la vía PI3K. Los objetivos moleculares de this compound incluyen células inmunes como los linfocitos T y los linfocitos B, donde modula su función y reduce la inflamación .

Comparación Con Compuestos Similares

GSK2292767 se compara a menudo con otros inhibidores de PI3Kδ, como nemiralisib (GSK2269557). Si bien ambos compuestos se dirigen a la misma enzima, this compound es conocido por su mayor selectividad y potencia. Otros compuestos similares incluyen idelalisib y duvelisib, que también son inhibidores de PI3Kδ pero difieren en sus perfiles farmacocinéticos y aplicaciones terapéuticas .

Actividad Biológica

GSK2292767 is a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a member of the PI3K family that plays a crucial role in various cellular functions, including growth, proliferation, and survival. This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

This compound selectively inhibits PI3Kδ, which is predominantly expressed in immune cells. By blocking this kinase, this compound disrupts the PI3K signaling pathway that is often aberrantly activated in various malignancies and inflammatory diseases. The inhibition of PI3Kδ leads to decreased cellular proliferation and survival, making it a promising candidate for treating conditions such as chronic lymphocytic leukemia (CLL) and other hematological malignancies .

Preclinical Studies

In preclinical models, this compound demonstrated significant anti-tumor activity. The compound was shown to effectively reduce cell viability in various cancer cell lines. Notably, it was evaluated in combination with other therapeutic agents to enhance its efficacy:

  • Combination Therapies : Studies indicated that this compound could be combined with inhibitors targeting ALK/IGF-1R and VEGFR/FGFR pathways, showing synergistic effects in reducing tumor growth .

Table 1: Summary of Preclinical Findings on this compound

Study TypeFindingsReference
Cell ViabilitySignificant reduction in cancer cell viability
Combination EfficacySynergistic effects with ALK/IGF-1R inhibitors
Targeted PathwaysEffective against CLL and other hematological malignancies

Clinical Trials

This compound has progressed into clinical trials, focusing on its safety and efficacy in humans. The drug was primarily tested for its potential in treating respiratory diseases and hematological cancers.

Phase 1 Clinical Trials

  • Objective : Assess the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy.
  • Participants : Enrolled patients with relapsed/refractory CLL.
  • Results : Early results indicated manageable adverse effects with promising signs of clinical activity. Common adverse events included diarrhea, nausea, and fatigue .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Chronic Lymphocytic Leukemia (CLL) : A patient cohort treated with this compound showed an overall response rate (ORR) of approximately 40%, indicating a significant therapeutic effect .
  • Combination Therapy : In cases where this compound was used alongside other targeted therapies, patients exhibited enhanced treatment responses compared to monotherapy approaches.

Safety Profile

The safety profile of this compound has been characterized by manageable side effects. Most adverse events reported were consistent with those observed in other PI3K inhibitors:

  • Common Adverse Events :
    • Diarrhea
    • Nausea
    • Fatigue
    • Elevated liver enzymes (ALT/AST)

Despite these side effects, the overall tolerability was deemed acceptable for continued clinical development .

Propiedades

IUPAC Name

N-[5-[4-[5-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-1,3-oxazol-2-yl]-1H-indazol-6-yl]-2-methoxypyridin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)19-5-16(6-21-20(19)10-27-28-21)17-7-22(29-36(4,31)32)24(33-3)25-8-17/h5-10,14-15,29H,11-13H2,1-4H3,(H,27,28)/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUPPCTVKHDVIQ-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254036-66-2
Record name GSK-2292767
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2292767
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4E8NZ73C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.